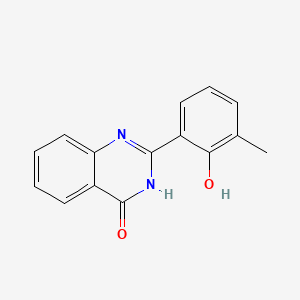
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and carboxylic acid groups, making it highly reactive and versatile in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of heptane derivatives with hydroxyl and carboxyl functional groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols.
Aplicaciones Científicas De Investigación
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: Similar in having multiple carboxyl groups but lacks the hydroxyl groups present in Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid.
Tartaric Acid: Contains hydroxyl and carboxyl groups but differs in the overall structure and reactivity.
Malic Acid: Another compound with hydroxyl and carboxyl groups, but with a simpler structure.
Propiedades
Número CAS |
124-77-6 |
|---|---|
Fórmula molecular |
C12H32N3O10+3 |
Peso molecular |
378.399 |
Nombre IUPAC |
triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C12H20O10.3H3N/c13-4-1-7(8(16)17)12(22,10(20)21)11(2-5-14,3-6-15)9(18)19;;;/h7,13-15,22H,1-6H2,(H,16,17)(H,18,19)(H,20,21);3*1H3/p+3 |
Clave InChI |
RMLBJMYGVVGUFX-UHFFFAOYSA-Q |
SMILES |
C(CO)C(C(=O)O)C(C(=O)O)(C(CCO)(CCO)C(=O)O)O.[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)


![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)
![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)
![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)


